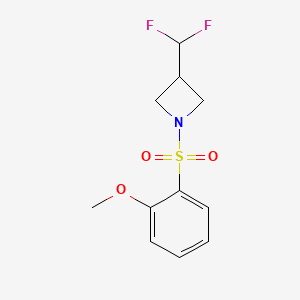
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that combines the structural features of indole and thiophene derivatives Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiophene Derivative: The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur.
Coupling Reaction: The final step involves coupling the indole and thiophene derivatives through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent such as dichloromethane or acetone.
Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: Halogenation with Br2 (bromine) or Cl2 (chlorine) in the presence of a Lewis acid catalyst like FeCl3 (ferric chloride).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives.
作用机制
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide is likely related to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .
相似化合物的比较
Similar Compounds
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Thiophene-2-carboxamide: Used in the development of organic semiconductors and as an anti-inflammatory agent.
Uniqueness
The presence of both hydroxyl and amide functional groups further enhances its versatility in chemical reactions and interactions with biological targets .
属性
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-3,5,7-8,10,15,19H,4,6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLSHIRVZEMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B2607970.png)
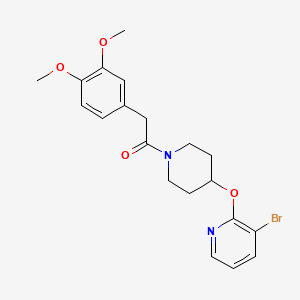

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)
![1-(4-methylphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2607977.png)
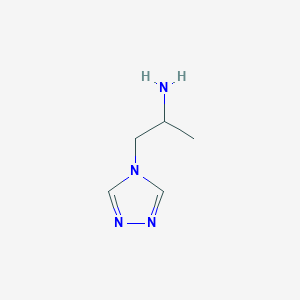
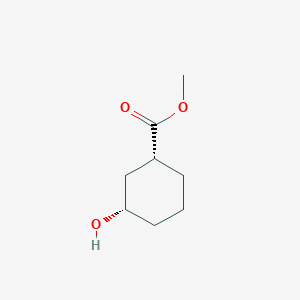
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
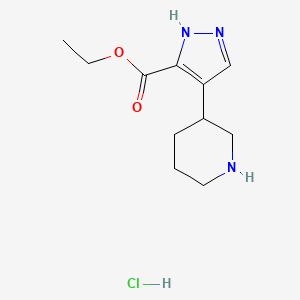
![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
